Garcihombronane G
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Overview
Description
Garcihombronane G is a natural product found in Garcinia hombroniana with data available.
Scientific Research Applications
Phytochemical Composition and Isolation
Garcihombronane G, along with other triterpenes and lanostanes, has been isolated from the leaves of Garcinia hombroniana. These compounds were identified through spectroscopic data analysis and compared with previously reported NMR data (Rukachaisirikul et al., 2005).
Cholinesterase Enzyme Inhibitory Activities
Studies have investigated the in vitro cholinesterase enzyme inhibitory activities of compounds isolated from Garcinia hombroniana, including garcihombronane G. This research aimed to understand the binding interactions of these compounds with enzymes, revealing that some garcihombronanes exhibited moderate inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Jamila et al., 2015).
Cytotoxic Properties
A study on the bark of Garcinia hombroniana identified various compounds, including garcihombronane G, with some exhibiting cytotoxic effects against cancer cell lines. This research highlights the potential therapeutic applications of these compounds in oncology (Jamila et al., 2014).
Antibacterial Activity
Research on Garcinia hombroniana has also revealed its antibacterial properties. Compounds like garcihombronane G were evaluated for their efficacy against various bacteria, demonstrating significant antibacterial activity (Muhammad et al., 2019).
Antiplasmodial Activity
Garcihombronane G and related compounds from Garcinia species showed selective activity against Plasmodium falciparum, the parasite responsible for malaria. This suggests potential therapeutic applications in antimalarial treatments (Elfita et al., 2009).
properties
Product Name |
Garcihombronane G |
---|---|
Molecular Formula |
C30H46O4 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(2E,4Z,6R)-6-[(3R,5S,8S,9R,10S,14S,17S)-3,9-dihydroxy-4,4,10,14,17-pentamethyl-1,2,3,5,6,7,8,11,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhepta-2,4-dienoic acid |
InChI |
InChI=1S/C30H46O4/c1-19(25(32)33)9-8-10-20(2)27(5)17-18-28(6)22(27)13-16-30(34)23(28)12-11-21-26(3,4)24(31)14-15-29(21,30)7/h8-10,13,20-21,23-24,31,34H,11-12,14-18H2,1-7H3,(H,32,33)/b10-8-,19-9+/t20-,21+,23+,24-,27+,28-,29+,30-/m1/s1 |
InChI Key |
QAAJVBKHQHFGTB-DQPQUSLRSA-N |
Isomeric SMILES |
C[C@H](/C=C\C=C(/C)\C(=O)O)[C@@]1(CC[C@@]2(C1=CC[C@]3([C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)O)C)C |
Canonical SMILES |
CC(C=CC=C(C)C(=O)O)C1(CCC2(C1=CCC3(C2CCC4C3(CCC(C4(C)C)O)C)O)C)C |
synonyms |
garcihombronane G |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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